"Opioid receptor modulator 1" binding affinity and selectivity profile
"Opioid receptor modulator 1" binding affinity and selectivity profile
An In-depth Technical Guide to the Binding Affinity and Selectivity Profile of Cebranopadol (B606582)
Introduction
Cebranopadol, also known as GRT-6005, is a novel, first-in-class analgesic compound currently under clinical development for the treatment of various acute and chronic pain conditions.[1][2] Its unique mechanism of action involves agonism at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid peptide receptors (mu, delta, and kappa).[3][4] This dual activity profile suggests the potential for potent analgesia with an improved side-effect profile compared to traditional opioid medications, which primarily target the mu-opioid receptor (MOP).[4][5][6] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of Cebranopadol, details the experimental protocols used for its characterization, and visualizes key signaling pathways and experimental workflows.
Data Presentation: Binding and Functional Activity
The pharmacological profile of Cebranopadol has been extensively characterized through in vitro assays to determine its binding affinity (Ki) and functional agonist activity (EC50 and Efficacy) at the human NOP, MOP, KOP (kappa-opioid receptor), and DOP (delta-opioid receptor).
Binding Affinity Profile
The binding affinity of Cebranopadol for human opioid receptors was determined using radioligand binding assays with membranes from cells recombinantly expressing the respective human receptors.[7][8] The inhibitory constant (Ki) values, which represent the concentration of the drug that binds to 50% of the receptors, are summarized below. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) |
| μ-Opioid (MOP) | 0.7[1] |
| Nociceptin (NOP) | 0.9[1] |
| κ-Opioid (KOP) | 2.6[1] |
| δ-Opioid (DOP) | 18[1] |
Table 1: Binding affinities (Ki) of Cebranopadol at human opioid and NOP receptors.
Functional Activity Profile
The agonistic activity of Cebranopadol was quantified using [³⁵S]GTPγS binding assays.[7][8] This functional assay measures the activation of G-proteins upon receptor binding by an agonist. The potency (EC50) and intrinsic activity (IA) or relative efficacy are presented below. Efficacy is shown relative to standard full agonists for each receptor.[7][8]
| Receptor | EC50 (nM) | Intrinsic Activity / Relative Efficacy (%) | Classification |
| μ-Opioid (MOP) | 1.2 | 104 | Full Agonist[1][8] |
| Nociceptin (NOP) | 13.0 | 89 | Near-Full Agonist[1][7][8] |
| κ-Opioid (KOP) | 17 | 67 | Partial Agonist[1][8] |
| δ-Opioid (DOP) | 110 | 105 | Full Agonist[1][8] |
Table 2: Functional activity of Cebranopadol at human opioid and NOP receptors.
Selectivity Profile
The data reveals that Cebranopadol binds with the highest affinity to the human MOP and NOP receptors, with subnanomolar inhibitory constants.[7][8] Its affinity is approximately 3- to 4-fold weaker for the KOP receptor and 20- to 26-fold lower for the DOP receptor.[8] This demonstrates a clear selectivity profile for MOP and NOP receptors over KOP and DOP receptors.
Experimental Protocols
The characterization of Cebranopadol's binding and functional profile relies on standardized in vitro pharmacological assays. The detailed methodologies for these key experiments are provided below.
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (Cebranopadol) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[9][10]
1. Membrane Preparation:
-
Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human opioid receptor of interest (MOP, KOP, DOP, or NOP).[11]
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[12]
-
Protein concentration is determined using a standard method like the BCA assay.[12]
2. Assay Setup (96-well plate format):
-
Total Binding Wells: Contain cell membranes and a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOP).[9]
-
Non-specific Binding Wells: Contain cell membranes, the radioligand, and a high concentration of a non-labeled standard antagonist (e.g., Naloxone) to saturate the receptors.[9]
-
Competition Binding Wells: Contain cell membranes, the radioligand, and varying concentrations of the test compound (Cebranopadol).[10]
3. Incubation:
-
The assay plates are incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.[9]
4. Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9][12]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.[9]
5. Radioactivity Measurement:
-
Filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[9]
6. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor (Cebranopadol).
-
The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Protocol 2: [³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins, a primary step in GPCR signaling, upon agonist binding.[13][14] It is used to determine the potency (EC50) and efficacy (Emax) of an agonist.[14][15]
1. Membrane Preparation:
-
Membrane preparation is performed as described in the radioligand binding assay protocol.[13]
2. Assay Setup (96-well plate format):
-
In each well, the following are added in order: assay buffer, GDP (to ensure G-proteins are in their inactive state), cell membranes, and varying concentrations of the test agonist (Cebranopadol) or a reference agonist.[13][15]
-
For determining non-specific binding, an excess of unlabeled GTPγS is added to a set of wells.[13]
3. Reaction Initiation and Incubation:
-
The reaction is initiated by adding [³⁵S]GTPγS to all wells.[13][15]
-
The plate is incubated at 30°C for 60 minutes with gentle shaking to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits.[13]
4. Filtration and Washing:
-
The reaction is terminated by rapid filtration through filter plates, followed by washing to remove unbound [³⁵S]GTPγS.[15]
5. Radioactivity Measurement:
-
The radioactivity retained on the filters, corresponding to the amount of bound [³⁵S]GTPγS, is measured using a scintillation counter.
6. Data Analysis:
-
Concentration-response curves are generated by plotting the amount of specifically bound [³⁵S]GTPγS against the logarithm of the agonist concentration.
-
The data are fitted to a sigmoidal dose-response model to determine the EC50 (potency) and Emax (efficacy) values for each compound.[15]
Visualizations: Signaling Pathways and Workflows
Opioid Receptor Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. Agonist binding initiates two main signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[16] Cebranopadol's action at both NOP and MOP receptors activates these pathways, leading to its analgesic effect.[17]
Caption: Simplified opioid receptor signaling pathways activated by an agonist like Cebranopadol.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of a test compound using a competition binding assay.
Caption: Workflow diagram for a radioligand competition binding assay.
Experimental Workflow: [³⁵S]GTPγS Functional Assay
This diagram outlines the process for assessing the functional potency and efficacy of an agonist.
Caption: Workflow diagram for a [³⁵S]GTPγS functional binding assay.
References
- 1. Cebranopadol - Wikipedia [en.wikipedia.org]
- 2. Clinical Pharmacokinetic Characteristics of Cebranopadol, a Novel First-in-Class Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cebranopadol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cebranopadol: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 6. mdpi.com [mdpi.com]
- 7. trispharma.com [trispharma.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacological characterization of cebranopadol a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
